![molecular formula C18H20N2O4 B2870869 2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1087772-39-1](/img/structure/B2870869.png)
2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H24N2O5
- Molecular Weight : 396.44 g/mol
- CAS Number : 1087689-84-6
The compound acts primarily as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. By inhibiting COX-2, it reduces the synthesis of prostaglandins, leading to decreased inflammation and pain. This mechanism is crucial for the treatment of various inflammatory conditions.
Anti-inflammatory Effects
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory properties. In vivo studies indicated a reduction in paw thickness and weight in animal models, suggesting effective anti-inflammatory action. For example:
Compound | Paw Thickness Reduction (%) | Paw Weight Reduction (%) |
---|---|---|
Compound A | 63.35% | 68.26% |
Compound B | 46.51% | 64.84% |
Additionally, these compounds have been shown to lower levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE-2), which are key mediators in inflammation:
Cytokine | Reduction (%) |
---|---|
TNF-α | 61.04% |
PGE-2 | 60.58% |
Analgesic Properties
The analgesic effects were assessed through various pain models, demonstrating that the compound significantly alleviates pain without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of phenoxyacetic acid derivatives, including those related to this compound. For instance:
- Study on COX Inhibition : A study evaluated various phenoxyacetic acid derivatives for their COX inhibitory activity. The results indicated that certain derivatives showed IC50 values in the low micromolar range for COX-2 inhibition, highlighting their potential as selective anti-inflammatory agents .
- Toxicological Assessment : Comprehensive toxicological assessments were conducted to evaluate liver and kidney function in animal models treated with the compound. Parameters such as AST, ALT, creatinine, and urea levels were monitored, indicating a favorable safety profile .
- Molecular Modeling Studies : These studies provided insights into how the compound interacts with the COX enzyme at a molecular level, suggesting that structural modifications could enhance its selectivity and potency against COX-2 .
Properties
IUPAC Name |
2-[4-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c19-11-14(18(23)20-15-4-2-1-3-5-15)10-13-6-8-16(9-7-13)24-12-17(21)22/h6-10,15H,1-5,12H2,(H,20,23)(H,21,22)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIAPRIVLZEZAU-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.